molecular formula C13H22N2O5 B6152087 2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 2172069-68-8

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B6152087
CAS No.: 2172069-68-8
M. Wt: 286.3
InChI Key:
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Description

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate is a complex organic compound with a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl, methyl, amino, oxa, and azaspiro moieties. These features make it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic core. This can be achieved through the use of specific catalysts and reaction conditions, such as:

    Starting Materials: Precursors containing tert-butyl, methyl, and amino groups.

    Catalysts: Transition metal catalysts like palladium or nickel.

    Reaction Conditions: Elevated temperatures (80-120°C) and inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2172069-68-8

Molecular Formula

C13H22N2O5

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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